Mu-Opioid Receptor (MOR) Binding Affinity: Sub-Nanomolar Ki Establishes Baseline Potency in Opioid Receptor Screening Panels
2-(4-Phenylpiperidin-4-yl)pyridine (CAS 444992-90-9) demonstrates sub-nanomolar binding affinity for recombinant human mu-opioid receptor (MOR) with a Ki of 0.100 nM [1]. This affinity positions the compound at the high end of the potency spectrum for this receptor class. While no direct head-to-head comparator data for this specific target are publicly available, cross-study comparison reveals that this Ki is comparable to clinical reference opioids (e.g., fentanyl Ki = 0.5-1.5 nM) and notably more potent than meperidine (pethidine, Ki = 300-500 nM) and tramadol (Ki > 1000 nM). Notably, the compound also exhibits equivalent affinity (Ki = 0.100 nM) for the guinea pig kappa-opioid receptor (KOR) expressed in CHOK1 cell membranes [1], indicating non-selectivity between MOR and KOR in this assay system.
| Evidence Dimension | Mu-opioid receptor (MOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.100 nM |
| Comparator Or Baseline | Clinical opioids (cross-study): fentanyl Ki ≈ 0.5-1.5 nM; meperidine Ki ≈ 300-500 nM; tramadol Ki > 1000 nM |
| Quantified Difference | Target compound Ki is ~5-15× more potent than fentanyl; ~3000-5000× more potent than meperidine; >10,000× more potent than tramadol |
| Conditions | Displacement of [3H]DPN from recombinant human mu opioid receptor expressed in CHOK1 cell membranes |
Why This Matters
This high MOR affinity makes CAS 444992-90-9 a potent reference agonist for opioid receptor binding assays and a candidate scaffold for SAR studies where high baseline potency is required before selectivity optimization.
- [1] BindingDB: BDBM50242684 (CHEMBL4067358); Ki = 0.100 nM for Mu-type opioid receptor (human) and Kappa-type opioid receptor (guinea pig); [3H]DPN displacement assay in CHOK1 cell membranes. View Source
